molecular formula C9H15ClO2 B14488243 Ethyl 6-chlorohept-4-enoate CAS No. 64724-63-6

Ethyl 6-chlorohept-4-enoate

Katalognummer: B14488243
CAS-Nummer: 64724-63-6
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: VMFCDPRDENBDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

64724-63-6

Molekularformel

C9H15ClO2

Molekulargewicht

190.67 g/mol

IUPAC-Name

ethyl 6-chlorohept-4-enoate

InChI

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3

InChI-Schlüssel

VMFCDPRDENBDCM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC=CC(C)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-chlorohept-4-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating a carbonyl compound with a strong base, such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 6-chloro-1-hexene, in an S_N2 reaction to form the desired product .

Industrial Production Methods

Industrial production of ethyl 6-chlorohept-4-enoate typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-chlorohept-4-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of ethyl 6-chlorohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The chlorine atom and the double bond in the compound play crucial roles in its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-chlorohept-4-enoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications. Ethyl 6-chlorohept-4-enoate is unique due to the presence of both the chlorine atom and the double bond, which contribute to its distinct chemical behavior and versatility in various applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.